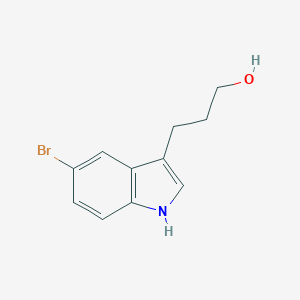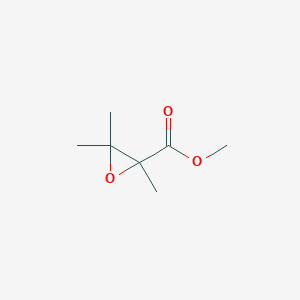
Methyl 2,3,3-trimethyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,3-trimethyloxirane-2-carboxylate, also known as Methyl t-butyl glycidyl ether, is a chemical compound that belongs to the class of epoxides. It is widely used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether involves the formation of a covalent bond with the target molecule. This covalent bond results in the inhibition of the target molecule's activity, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cytochrome P450, which is involved in the metabolism of various drugs. It has also been found to have toxic effects on various cell types, including liver cells and lung cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether in lab experiments is its unique chemical properties, which make it an excellent starting material for the synthesis of various organic compounds. However, one of the main limitations of using Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether is its toxic effects on various cell types, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the use of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether in scientific research. One possible future direction is the development of new synthetic methods for the production of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether. Another possible future direction is the investigation of its potential use as a reagent in the preparation of various pharmaceuticals. Additionally, further research is needed to investigate the potential toxic effects of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether on various cell types and to develop new methods for minimizing these effects.
Méthodes De Synthèse
The synthesis of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether is a multi-step process that involves the reaction of t-butyl alcohol with epichlorohydrin in the presence of a catalyst to form t-butyl glycidyl ether. This intermediate product is then reacted with methanol in the presence of a strong acid catalyst to produce Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether.
Applications De Recherche Scientifique
Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether has a wide range of scientific research applications, including in the field of organic synthesis, as a solvent, and as a reagent. It is commonly used as a starting material for the synthesis of various organic compounds due to its unique chemical properties. It is also used as a solvent in various chemical reactions and as a reagent in the preparation of various pharmaceuticals.
Propriétés
Numéro CAS |
169611-32-9 |
|---|---|
Nom du produit |
Methyl 2,3,3-trimethyloxirane-2-carboxylate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl 2,3,3-trimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(3,10-6)5(8)9-4/h1-4H3 |
Clé InChI |
UKCJTRWZTQTKDO-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)(C)C(=O)OC)C |
SMILES canonique |
CC1(C(O1)(C)C(=O)OC)C |
Synonymes |
Oxiranecarboxylicacid,trimethyl-,methylester,(+)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
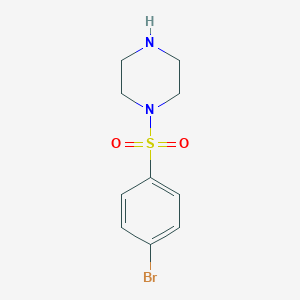
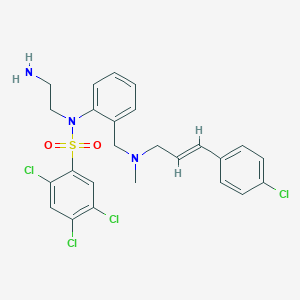
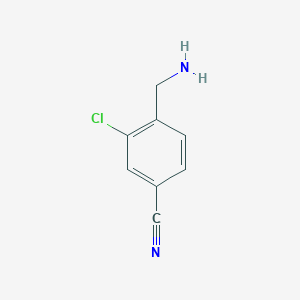
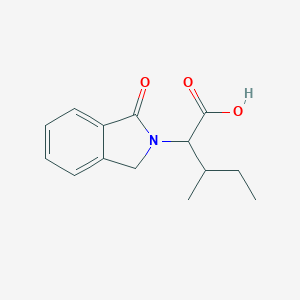
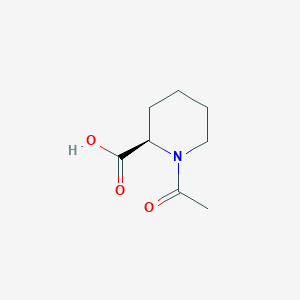
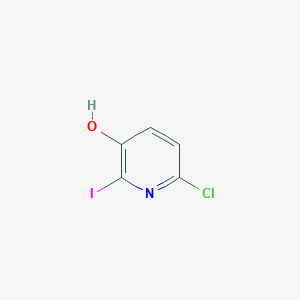
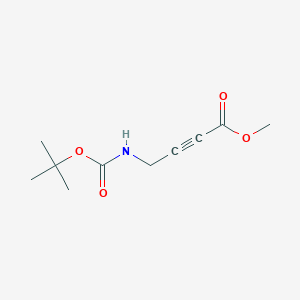
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
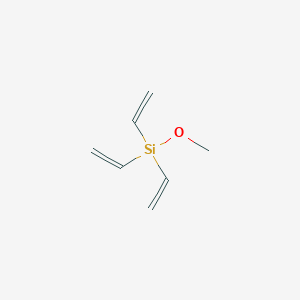

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
